tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a pyrimidinyl group, and a tert-butyl ester group, making it a versatile molecule in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-1-carboxylate and pyrimidin-2-yl derivatives.
Reaction Steps: The process involves nucleophilic substitution reactions, where the pyrimidin-2-yl group is introduced to the piperidine ring
Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace the pyrimidinyl group or other substituents on the piperidine ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be employed to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, amines, and organometallic reagents.
Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands.
Major Products Formed:
Oxidation products include alcohols, ketones, and carboxylic acids.
Reduction products include amines and alcohols.
Substitution products include various substituted piperidines and pyrimidines.
Coupling products include biaryl compounds and complex heterocycles.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: The compound's versatility makes it valuable in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Tert-Butyl 4-(5-chloropyrimidin-2-yl)-2-methylpiperazine-1-carboxylate
Tert-Butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 4-[[methyl(pyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-10-6-13(7-11-20)12-19(4)14-17-8-5-9-18-14/h5,8-9,13H,6-7,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUVTYKNXRYVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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